molecular formula C14H12FNO2 B2440229 (E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide CAS No. 545342-14-1

(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide

Cat. No.: B2440229
CAS No.: 545342-14-1
M. Wt: 245.253
InChI Key: LKXRSHNNIXFIJG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a fluorophenyl group and a methylfuran group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 5-methylfuran-2-carbaldehyde as the primary starting materials.

    Formation of Intermediate: The 2-fluoroaniline undergoes a condensation reaction with 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Acrylamide Formation: The intermediate Schiff base is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)acrylamide: Lacks the methylfuran group.

    N-(5-methylfuran-2-yl)acrylamide: Lacks the fluorophenyl group.

    N-phenylacrylamide: Lacks both the fluorine and methylfuran groups.

Uniqueness

(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of both the fluorophenyl and methylfuran groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXRSHNNIXFIJG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.